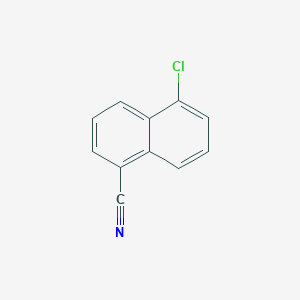

5-Chloronaphthalene-1-carbonitrile

Descripción

5-Chloronaphthalene-1-carbonitrile is a halogenated aromatic compound featuring a naphthalene backbone substituted with a chlorine atom at position 5 and a nitrile group (–CN) at position 1. This structure combines the aromatic stability of naphthalene with the electronic effects of the chlorine (electron-withdrawing) and nitrile (polar, electron-withdrawing) groups, influencing its physicochemical properties and reactivity.

Propiedades

Número CAS |

73399-85-6 |

|---|---|

Fórmula molecular |

C11H6ClN |

Peso molecular |

187.62 g/mol |

Nombre IUPAC |

5-chloronaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6ClN/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H |

Clave InChI |

IDINQIUTUSXCIY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC=C(C2=C1)Cl)C#N |

SMILES canónico |

C1=CC(=C2C=CC=C(C2=C1)Cl)C#N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Naphthalene Derivatives

- 5-Nitronaphthalene-1-carbonyl chloride (CAS: 5333-16-4): Structure: Features a nitro (–NO₂) group at position 5 and a carbonyl chloride (–COCl) at position 1, differing from 5-Chloronaphthalene-1-carbonitrile in functional groups. Properties:

- Molecular weight: 235.62 g/mol (vs. ~187.61 g/mol for 5-Chloronaphthalene-1-carbonitrile, estimated based on C₁₁H₆ClN).

- Reactivity: The nitro group enhances electrophilic substitution resistance, while the carbonyl chloride is highly reactive toward nucleophiles. In contrast, the nitrile group in 5-Chloronaphthalene-1-carbonitrile offers stability but can undergo hydrolysis to carboxylic acids under acidic/basic conditions .

Isoquinoline Derivatives

- 1-Chloroisoquinoline-5-carbonitrile (CAS: 1231761-23-1): Structure: Replaces the naphthalene backbone with an isoquinoline ring (a heterocyclic aromatic system with a nitrogen atom). Properties:

- Molecular weight: 188.61 g/mol.

- Electronic effects: The nitrogen in the isoquinoline ring introduces basicity and alters electron distribution compared to the all-carbon naphthalene system. This may influence solubility and binding interactions in biological systems .

Chromene Carbonitriles

- Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile): Structure: A chromene (benzopyran) system with amino, hydroxy, and nitrile groups. Properties:

- Melting point: 223–227°C.

- Such differences impact solubility and pharmacological activity .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 5-Chloronaphthalene-1-carbonitrile and Analogues

Toxicological and Environmental Considerations

However, comprehensive ecotoxicological data (e.g., biodegradation, bioaccumulation) remain undocumented in the provided sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.